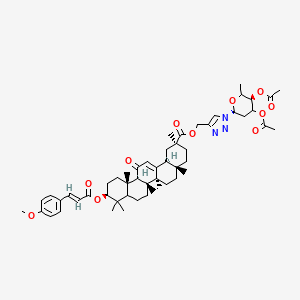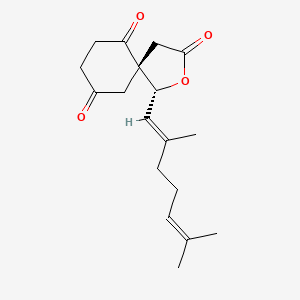
Anticancer agent 156
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has demonstrated effective inhibition of human cancer cell growth and exhibits substantial cytotoxicity against gastric cancer cells . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 156 involves multiple steps, starting from the extraction of miliusanes from natural sources. The synthetic route typically includes:
Extraction: Miliusanes are extracted from plants such as Miliusa sinensis.
Purification: The extracted compounds are purified using chromatographic techniques.
Chemical Modification: The purified miliusanes undergo chemical modifications to enhance their anticancer properties.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract miliusanes.
High-throughput Purification: Employing advanced chromatographic methods for large-scale purification.
Chemical Synthesis: Utilizing industrial reactors for the chemical modification of miliusanes to produce this compound.
化学反応の分析
Types of Reactions
Anticancer agent 156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its anticancer properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced anticancer activity and reduced toxicity .
科学的研究の応用
Anticancer agent 156 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of miliusanes.
Biology: Investigated for its cytotoxic effects on different cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating gastric cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
Anticancer agent 156 exerts its effects through multiple mechanisms:
Inhibition of Cell Proliferation: It inhibits the growth of cancer cells by interfering with their cell cycle.
Induction of Apoptosis: The compound induces programmed cell death in cancer cells.
Targeting Molecular Pathways: It targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway
類似化合物との比較
Similar Compounds
Isatin Derivatives: Compounds based on isatin, which also exhibit anticancer properties.
Anthraquinones: A class of compounds with a similar mechanism of action.
Magnolol: A natural phenolic lignan with anticancer properties.
Uniqueness
Anticancer agent 156 is unique due to its miliusanes-based structure, which provides a distinct mechanism of action and higher cytotoxicity against gastric cancer cells compared to other similar compounds .
特性
分子式 |
C18H24O4 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
(1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione |
InChI |
InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1 |
InChIキー |
AZDNFDOJYPYWPJ-MKPVWWQNSA-N |
異性体SMILES |
CC(=CCC/C(=C/[C@@H]1[C@@]2(CC(=O)CCC2=O)CC(=O)O1)/C)C |
正規SMILES |
CC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


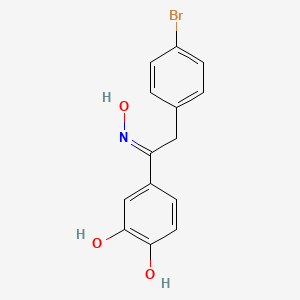
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
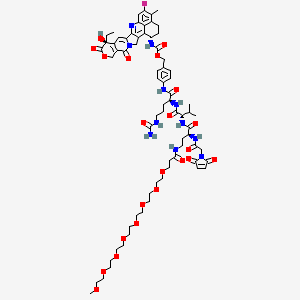
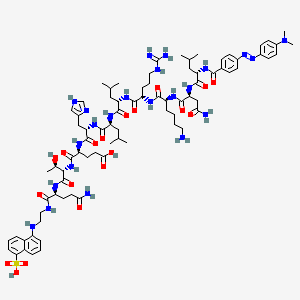

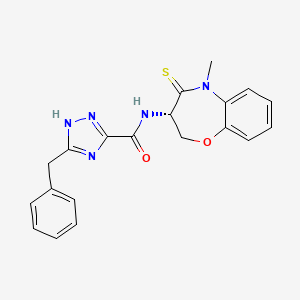

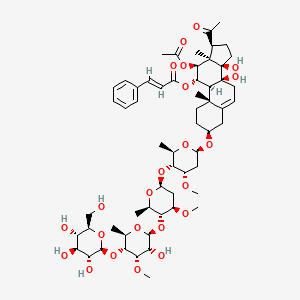
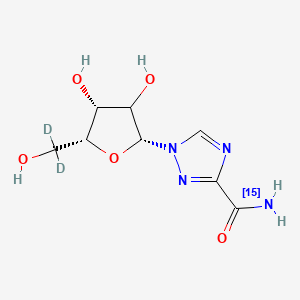

![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

